molecular formula C37H34O8 B174195 (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate CAS No. 143182-97-2

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate

Cat. No. B174195
M. Wt: 606.7 g/mol
InChI Key: VUGKXJFTPZXBTJ-UHFFFAOYSA-N
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Description

This compound is a significant cross-linking agent widely used in photo-curing resins, optical fiber materials, coatings, and adhesives . It can undergo cross-linking reactions by exposure to ultraviolet light or electron beam, curing the material, and imparting excellent mechanical and chemical resistance properties to the material .


Synthesis Analysis

The synthesis of this compound is complex and typically achieved through organic synthetic chemical reactions . Specific methods require the use of certain reagents and conditions, such as tin(II) chloride .


Molecular Structure Analysis

The molecular formula of this compound is C37H34O8 . Its molecular weight is 606.66 . The InChI key is YCPMSWJCWKUXRH-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo cross-linking reactions when exposed to ultraviolet light or an electron beam . This process cures the material and gives it excellent mechanical and chemical resistance properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 606.66 , and it has a density of 1.260 . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives have shown significant applications in the field of Organic Light-Emitting Diodes (OLEDs). Studies demonstrate that materials featuring a fluorene core can be used in OLEDs to achieve high efficiencies and brightness. For example, materials like DTPAFB and DNPAFB, which incorporate fluorene units, have been used to fabricate OLEDs with much higher maximum efficiencies compared to commonly used materials. These OLEDs show promising results in terms of luminescent efficiency and power efficiency, indicating the potential of fluorene derivatives in improving OLED performance (Ye et al., 2010).

In Opto-Electronic Materials

Fluorene derivatives are also well-known for their charge transport properties in opto-electronic devices. Studies on organic semiconducting materials, including those with a benzothiazole-fluorene backbone, highlight their significance in this field. The conformational flexibility and the orientation of terminal alkyl chains in these compounds are critical factors influencing their electronic properties (Dikundwar et al., 2011).

In Thin Film Transistors

Fluorene-cored conjugated compounds have been synthesized and evaluated for their potential in organic thin film transistors (TFTs). Compounds like FCBT, which incorporate fluorenyl units, demonstrate good solubility, thermal stability, and favorable electrical properties, making them suitable for use in TFTs (Kim et al., 2016).

In Memory Devices and Electrical Applications

Fluorene-based donor-acceptor polymers have been developed for use in memristors, a type of nonvolatile memory device. The unique dipole moments and conductive charge-transfer states of these materials make them suitable for fabricating memory devices with significant resistance switching and memristive behavior (Wang et al., 2014).

In the Synthesis of High-Molecular-Weight Polymers

Research has shown that fluorene and its derivatives can be used in the synthesis of linear, high-molecular-weight polymers. These polymers are soluble in common organic solvents and can form flexible, transparent films, indicating their utility in various applications, including material science and engineering (Hernandez et al., 2010).

Safety And Hazards

This compound may have potential irritant and allergenic properties, and skin contact and inhalation should be avoided . Appropriate protective equipment should be worn during use, good ventilation should be ensured, and relevant safety operating procedures should be followed .

Future Directions

The synthesis method of this compound is complex and typically involves organic synthetic chemical reactions . Future research could focus on developing simpler, more efficient synthesis methods. Additionally, given its wide range of applications in photo-curing resins, optical fiber materials, coatings, and adhesives, further exploration of its properties and potential uses could be beneficial .

properties

IUPAC Name

[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGKXJFTPZXBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600307
Record name {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate

CAS RN

143182-97-2
Record name {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Kim, DW Cho, G Park, SH Kim… - Bulletin of the Korean …, 2013 - researchgate.net
Ring opening reactions of epoxides with oxygen nucleophiles catalyzed by a variety of quaternary onium salt, such as ammonium or phosphonium salt were explored. The results …
Number of citations: 12 www.researchgate.net

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